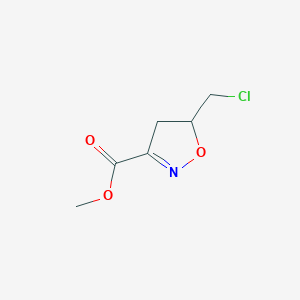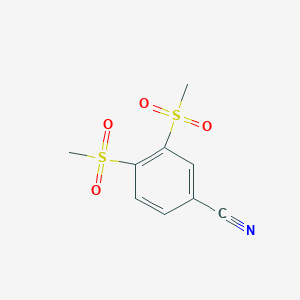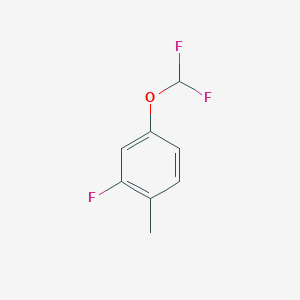
4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene
Vue d'ensemble
Description
The compound “4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene” does not have a lot of information available. However, there are related compounds such as “4-(Difluoromethoxy)phenyl isocyanate” and “4-(Difluoromethoxy)benzaldehyde” which are used as laboratory chemicals1234.
Synthesis Analysis
There is no specific synthesis analysis available for “4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene”. However, related compounds such as “4-difluoromethoxy-3-hydroxybenzaldehyde” have been synthesized from bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation5. Another compound, Pyroxasulfone, has been synthesized using a process involving X–CF2H bond formation6.Molecular Structure Analysis
The molecular structure of “4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene” is not directly available. However, the related compound “4-(Difluoromethoxy)benzaldehyde” has a molecular formula of C8H6F2O27.Chemical Reactions Analysis
There is no specific chemical reactions analysis available for “4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene”. However, the related compound “4-difluoromethoxy-3-hydroxybenzaldehyde” has been involved in O-alkylation, oxidation, and N-acylation reactions5. Another compound, Pyroxasulfone, has been synthesized using a process involving X–CF2H bond formation6.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene” are not directly available. However, related compounds such as “4-(Difluoromethoxy)-2-methylaniline hydrochloride” and “4-(Difluoromethoxy)-2-methylaniline” have been reported. The former has a molecular weight of 209.62 and is stored at ambient temperature9. The latter is a liquid stored at -20°C with a molecular weight of 173.1610.Applications De Recherche Scientifique
Conformational Studies : Research by Shishkov et al. (2004) focused on the geometric structure and conformational properties of compounds similar to 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene, using techniques like gas electron diffraction and quantum chemical calculations. They investigated the conformer orientations and energy states, enhancing understanding of molecular structure and behavior (Shishkov, Khristenko, Vilkov, & Oberhammer, 2004).
Electrochemical Fluorination : The work by Momota et al. (1993) on the electrochemical fluorination of aromatic compounds, including benzene derivatives, offers insights into the synthesis of fluorinated organic compounds. This includes understanding the conditions for high efficiency and yield in the fluorination process, relevant to the synthesis of complex fluorinated molecules like 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene (Momota, Morita, & Matsuda, 1993).
Density Functional Studies : Kieninger et al. (2004) conducted density functional studies to determine the torsional potential around the aryl-O bond in compounds related to 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene. Their findings are crucial for understanding the molecular dynamics and stability of such fluorinated compounds (Kieninger, Ventura, & Diercksen, 2004).
Synthesis of Benzoheterocycles : Maruta et al. (1980) explored the synthesis of fluorine-containing benzoheterocycles derived from hexafluoropropene oligomers, which is relevant for the understanding of synthetic pathways and reactions involving fluorinated benzene derivatives like 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene (Maruta, Kubota, Yoshimura, Kitazume, & Ishikawa, 1980).
Properties in Liquid Crystals : Dabrowski et al. (1995) investigated the mesomorphic properties of fluorinated phenyl derivatives in liquid crystals. This research provides insight into the behavior of fluorinated benzene derivatives in different phases and their potential applications in materials science (Dabrowski, Bezborodov, Lapanik, Dziaduszek, & Czupryński, 1995).
Analyzing Molecular Ordering : Ojha and Pisipati (2003) conducted computational analyses on the molecular ordering of fluorinated liquid crystals, which can be relevant for understanding the behavior of complex fluorinated benzene derivatives like 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene in different environments (Ojha & Pisipati, 2003).
Coordination Networks : Gao, Twamley, and Shreeve (2006) explored the use of fluorine-containing ligands in coordination networks, which is significant for understanding how fluorinated benzene derivatives can be integrated into complex molecular structures (Gao, Twamley, & Shreeve, 2006).
Safety And Hazards
The safety and hazards of “4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene” are not directly available. However, the related compound “4-(Difluoromethoxy)phenyl isocyanate” is considered hazardous and toxic if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction1.
Orientations Futures
There is no specific future direction available for “4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene”. However, research on related compounds such as “3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid” has shown potential in the treatment of pulmonary fibrosis, suggesting that EMT can be used as a therapeutic target for future therapies11. Another study suggests that PDE4 inhibitors, which include compounds with difluoromethoxy groups, could be key targets in treating various diseases12.
Propriétés
IUPAC Name |
4-(difluoromethoxy)-2-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWDRGPYPWQOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439531.png)
![4-Benzoyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439532.png)
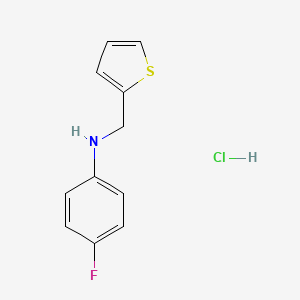
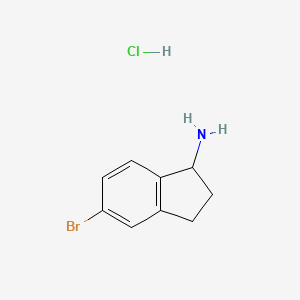
![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1439535.png)
![{4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl}methanamine hydrochloride](/img/structure/B1439536.png)
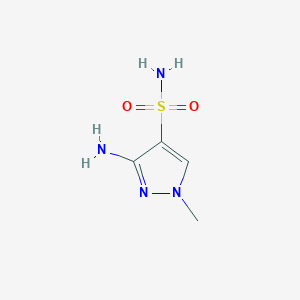
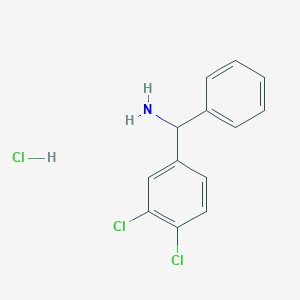
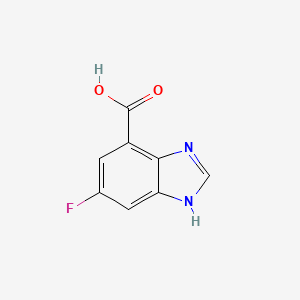
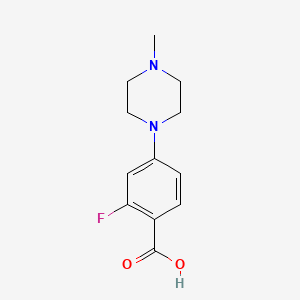
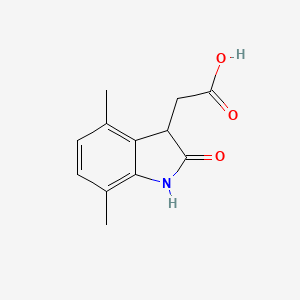
![Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride](/img/structure/B1439548.png)
